molecular formula C9H10INO2 B14821995 3-Cyclopropoxy-2-iodo-5-methoxypyridine

3-Cyclopropoxy-2-iodo-5-methoxypyridine

Cat. No.: B14821995
M. Wt: 291.09 g/mol
InChI Key: SDWHKBBPJNOLJR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-iodo-5-methoxypyridine is an organic compound with the molecular formula C9H10INO2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy, iodo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-5-methoxypyridine typically involves the iodination of a methoxypyridine derivative followed by the introduction of a cyclopropoxy group. One common method includes the following steps:

    Iodination: The starting material, 2-methoxypyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Cyclopropoxylation: The iodinated intermediate is then reacted with cyclopropanol in the presence of a base like potassium carbonate to introduce the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of deiodinated or reduced pyridine derivatives.

    Coupling: Formation of biaryl or aryl-alkyl derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-iodo-5-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate its binding to specific molecular targets, while the cyclopropoxy and methoxy groups can influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-methoxypyridine: Similar structure but lacks the cyclopropoxy group.

    3-Cyclopropoxy-5-iodo-2-methoxypyridine: Positional isomer with different substitution pattern.

    2-Iodo-5-methoxypyridine: Similar structure but lacks the cyclopropoxy group.

Uniqueness

3-Cyclopropoxy-2-iodo-5-methoxypyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropoxy group can enhance its stability and influence its interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-cyclopropyloxy-2-iodo-5-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-7-4-8(9(10)11-5-7)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

SDWHKBBPJNOLJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)I)OC2CC2

Origin of Product

United States

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